"2-Chloro-4-bromobenzothiazole" CAS number and properties
"2-Chloro-4-bromobenzothiazole" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-bromobenzothiazole is a halogenated heterocyclic compound that serves as a crucial intermediate in synthetic organic chemistry. Its unique structure, featuring a fused benzene and thiazole ring with reactive chloro and bromo substituents, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This is particularly relevant in the field of medicinal chemistry, where the benzothiazole scaffold is recognized as a "privileged structure" due to its prevalence in molecules with diverse and potent biological activities. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-4-bromobenzothiazole, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
The fundamental properties of 2-Chloro-4-bromobenzothiazole are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 182344-57-6 | [1][2] |
| Molecular Formula | C₇H₃BrClNS | [2] |
| Molecular Weight | 248.53 g/mol | [2] |
| Synonyms | 4-bromo-2-chlorobenzo[d]thiazole | [1] |
| Boiling Point | 309.2°C at 760 mmHg | |
| Vapor Pressure | 0.00118 mmHg at 25°C | [1] |
| Purity | ≥98% (Min, HPLC) | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | No data available | [1] |
| Melting Point | No data available | [1] |
Synthesis
The primary synthesis route for 2-Chloro-4-bromobenzothiazole involves a multi-step process starting from 2,6-dibromoaniline.[3] This method is analogous to the synthesis of similar halogenated benzothiazoles.
Experimental Protocol: Synthesis of 2-Chloro-4-bromobenzothiazole
This protocol is based on the reported synthesis of 2,5-dichloro-1,3-benzothiazole and adapted for 2-Chloro-4-bromobenzothiazole as described in the literature.[3]
Step 1: Synthesis of 4-bromo-2-mercapto-1,3-benzothiazole from 2,6-dibromoaniline
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Reactants: 2,6-dibromoaniline, Carbon disulfide, and a suitable base (e.g., sodium hydroxide).
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Procedure:
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A mixture of 2,6-dibromoaniline and a suitable solvent is prepared in a reaction vessel.
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Carbon disulfide is added to the mixture.
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A base is added, and the reaction mixture is heated to 150°C for 16 hours.[3]
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Upon completion, the reaction is worked up by acidification to precipitate the 4-bromo-2-mercapto-1,3-benzothiazole.
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The crude product is purified by recrystallization.
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Step 2: Chlorination of 4-bromo-2-mercapto-1,3-benzothiazole
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Reactants: 4-bromo-2-mercapto-1,3-benzothiazole, and a chlorinating agent (e.g., sulfuryl chloride or thionyl chloride).
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Procedure:
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4-bromo-2-mercapto-1,3-benzothiazole is suspended in an inert solvent.
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The chlorinating agent is added dropwise at a controlled temperature.
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The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
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The solvent and excess chlorinating agent are removed under reduced pressure.
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The resulting crude 2-Chloro-4-bromobenzothiazole is then purified, typically by column chromatography or recrystallization.
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Figure 1. Synthetic workflow for 2-Chloro-4-bromobenzothiazole.
Applications in Drug Discovery and Development
While 2-Chloro-4-bromobenzothiazole itself is not known to have direct biological activity, its true value lies in its utility as a versatile intermediate for the synthesis of pharmacologically active compounds. The benzothiazole core is a key pharmacophore in numerous compounds with a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4]
The 2-chloro substituent is a particularly useful functional group, as it can be readily displaced by nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide variety of side chains and functional groups at this position, enabling the generation of large libraries of compounds for biological screening.
Role as a Precursor to Bioactive Molecules
Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents by targeting various signaling pathways and enzymes involved in cancer progression. For instance, some derivatives have been identified as inhibitors of enzymes like NEDD8 activating enzyme (NAE), which is crucial for the function of cullin-RING ligases involved in protein degradation and cell cycle control.[5] Other benzothiazole derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in tumor metabolism and pH regulation.[2]
The general scheme for the utilization of 2-Chloro-4-bromobenzothiazole in the synthesis of such bioactive derivatives involves the nucleophilic substitution of the chlorine atom.
Figure 2. General reaction scheme for the synthesis of bioactive derivatives.
Potential in Targeting Cancer-Related Signaling Pathways
While no specific signaling pathways have been directly attributed to 2-Chloro-4-bromobenzothiazole, its derivatives have the potential to modulate pathways critical to cancer cell survival and proliferation. For example, by synthesizing derivatives that mimic the structure of known kinase inhibitors, it is plausible to develop compounds that target signaling cascades such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway. The benzothiazole scaffold can serve as a rigid core to which various pharmacophoric groups can be attached to achieve specific binding to the ATP-binding pocket of kinases.
Safety and Handling
2-Chloro-4-bromobenzothiazole is classified as an acute toxicant and an irritant.[1] Appropriate safety precautions must be taken when handling this compound.
| Hazard Statement | Description | GHS Code | Reference(s) |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [1] |
| Skin Irritation | Causes skin irritation | H315 | [1] |
| Eye Irritation | Causes serious eye irritation | H319 | [1] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [1] |
Precautionary Measures:
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P264: Wash hands and exposed skin thoroughly after handling.[1]
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves, protective clothing, eye protection, and face protection.
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P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]
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P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[6]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-4-bromobenzothiazole is a chemical intermediate of significant value to the scientific research community, particularly those involved in medicinal chemistry and drug discovery. Its utility as a precursor for a diverse range of biologically active benzothiazole derivatives makes it a key component in the development of novel therapeutic agents. While handling of this compound requires adherence to strict safety protocols due to its toxicity and irritant properties, its synthetic versatility offers considerable opportunities for the exploration of new chemical space in the quest for innovative treatments for diseases such as cancer. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this important building block.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of benzothiazole derivatives as novel non-sulfamide NEDD8 activating enzyme inhibitors by target-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
